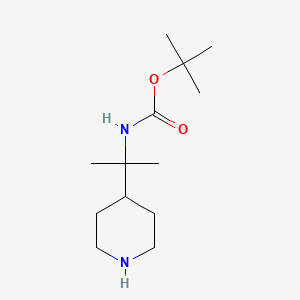![molecular formula C17H25FN2O B12498749 N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide](/img/structure/B12498749.png)
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide is a synthetic organic compound characterized by the presence of a cyclooctylamino group attached to an ethyl chain, which is further connected to a fluorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)cyclooctylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(cyclooctylamino)ethyl]acetamide
- N-[2-(cyclooctylamino)ethyl]-3,4,5-trimethoxybenzamide
- 2-{[2-(Cyclooctylamino)-2-oxoethyl]sulfanyl}-N-ethyl-N-{2-[(2-methyl-2-propanyl)amino]-2-oxoethyl}benzamide
Uniqueness
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propriétés
Formule moléculaire |
C17H25FN2O |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H25FN2O/c18-16-11-7-6-10-15(16)17(21)20-13-12-19-14-8-4-2-1-3-5-9-14/h6-7,10-11,14,19H,1-5,8-9,12-13H2,(H,20,21) |
Clé InChI |
BNTKIIHQQQFCOG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NCCNC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498668.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione](/img/structure/B12498673.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12498675.png)


![N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12498705.png)
![N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498709.png)
![({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B12498720.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498722.png)
![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498729.png)
![Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498734.png)


